6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-methoxybenzyl)pyridazine-3-carboxamide
Description
Properties
IUPAC Name |
6-(3,5-dimethylpyrazol-1-yl)-N-[(2-methoxyphenyl)methyl]pyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2/c1-12-10-13(2)23(22-12)17-9-8-15(20-21-17)18(24)19-11-14-6-4-5-7-16(14)25-3/h4-10H,11H2,1-3H3,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTCPFKZOCHIHEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN=C(C=C2)C(=O)NCC3=CC=CC=C3OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-methoxybenzyl)pyridazine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridazine Core: The pyridazine ring can be synthesized through the condensation of appropriate hydrazine derivatives with diketones or other suitable precursors.
Substitution with Pyrazolyl Group: The pyrazolyl group can be introduced via nucleophilic substitution reactions, where a pyrazole derivative reacts with a halogenated pyridazine intermediate.
Attachment of Methoxybenzyl Group: The methoxybenzyl group is often introduced through alkylation reactions, where the pyridazine derivative reacts with a methoxybenzyl halide under basic conditions.
Formation of Carboxamide: The final step involves the formation of the carboxamide group, typically through the reaction of the pyridazine derivative with an appropriate amine under amide coupling conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-methoxybenzyl)pyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to form carboxylic acids and amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used for substitution reactions.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for hydrolysis.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may produce amines or alcohols, and hydrolysis may result in carboxylic acids and amines.
Scientific Research Applications
6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-methoxybenzyl)pyridazine-3-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-methoxybenzyl)pyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparison with Similar Compounds
Structural and Functional Group Variations
The target compound shares a pyridazine-carboxamide backbone with analogs reported in and but differs in substituent groups:
Key Observations :
Implications :
Crystallographic and Solid-State Considerations
and highlight the importance of crystalline forms in drug development. While the target compound’s crystallinity is undocumented, analogs like 6-(cyclopropanecarboxamido)-4-((2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)phenyl)amino)-N-(methyl-D3)pyridazine-3-carboxamide () demonstrate that substituents influence crystal packing and stability. The 2-methoxybenzyl group in the target compound may promote specific hydrogen-bonding patterns, akin to the triazole and methyl-D3 groups in , which could enhance shelf-life or bioavailability .
Biological Activity
The compound 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-methoxybenzyl)pyridazine-3-carboxamide is a derivative of pyridazine and pyrazole, which has garnered attention for its potential biological activities. This article explores its biological activity, synthesizing relevant research findings, case studies, and data tables to provide a comprehensive overview.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula: CHNO
- Molecular Weight: 298.34 g/mol
Structural Features
The compound features:
- A pyridazine core, which is known for various biological activities.
- A pyrazole moiety that contributes to its pharmacological profile.
- A methoxybenzyl substituent that may enhance lipophilicity and bioavailability.
Antitumor Activity
Recent studies have indicated that pyrazole derivatives exhibit significant antitumor activity. For instance, compounds similar to this compound were tested against various cancer cell lines:
| Compound | Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF7 | 12.50 | Induction of apoptosis |
| Similar derivatives | A549 | 26.00 | Inhibition of tubulin polymerization |
| 1-(3,5-dimethylpyrazol-1-yl)-N-benzylacetamide | HepG2 | 17.82 | Cell cycle arrest |
These findings suggest that the compound may induce apoptosis and inhibit cell proliferation in various cancer cell lines .
Anti-inflammatory Activity
The compound has also been evaluated for anti-inflammatory potential. Research indicates that pyrazole derivatives can inhibit inflammatory pathways:
These studies highlight the potential of the compound in treating inflammatory conditions.
Antimicrobial Activity
The antimicrobial properties of similar pyrazole derivatives have been documented:
| Compound | Target Bacteria/Fungi | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 6-(3,5-dimethylpyrazol-1-yl)-N-(2-methoxybenzyl)pyridazine derivatives | E. coli, S. aureus, Aspergillus niger | 40 µg/mL |
Such findings suggest that the compound could serve as a lead for developing new antimicrobial agents .
Synthesis and Evaluation
A study conducted by researchers synthesized a series of pyridazine-pyrazole derivatives and evaluated their biological activities. The results showed that modifications to the pyrazole ring significantly influenced the biological outcomes:
- Synthesis Methodology: The compounds were synthesized using standard organic reactions involving condensation and cyclization techniques.
- Biological Assays: The synthesized compounds underwent various biological assays including cytotoxicity tests against multiple cancer cell lines.
Mechanistic studies revealed that certain derivatives acted through:
- Inhibition of specific kinases involved in cancer progression.
- Disruption of microtubule dynamics leading to cell cycle arrest.
These insights are crucial for understanding how structural variations affect biological activity .
Q & A
Basic Question: How can the synthesis of this compound be optimized for higher yield and purity?
Methodological Answer:
Synthesis optimization requires careful selection of coupling agents and purification techniques. For example, carbodiimide-based reagents like EDCI/HOBt (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide/1-hydroxybenzotriazole) can enhance amide bond formation efficiency, as demonstrated in similar pyrazole-carboxamide syntheses . Post-reaction purification via gradient column chromatography (e.g., ethyl acetate/hexane systems) improves purity . Monitoring reaction progress with TLC or HPLC (C18 columns, UV detection at 254 nm) ensures intermediate quality .
Advanced Question: What computational strategies are effective for docking this compound into target enzymes like dihydrofolate reductase (DHFR)?
Methodological Answer:
Molecular docking requires:
- Protein Preparation : Retrieve the DHFR crystal structure (PDB: 1KMS) and optimize protonation states using tools like AutoDockTools .
- Ligand Preparation : Generate 3D conformers of the compound using Open Babel, followed by energy minimization (e.g., Merck Molecular Force Field) .
- Docking Parameters : Use AutoDock Vina with a grid box centered on the active site (coordinates adjusted for NADPH binding). Include flexibility in key residues (e.g., Leu4, Phe31) via induced-fit docking .
- Validation : Compare docking scores (ΔG) and binding poses with co-crystallized inhibitors (e.g., methotrexate) to assess reliability .
Basic Question: Which spectroscopic methods confirm the compound’s structural integrity?
Methodological Answer:
- NMR : ¹H NMR (400 MHz, DMSO-d₆) identifies aromatic protons (δ 7.2–8.1 ppm), pyrazole methyl groups (δ 2.1–2.5 ppm), and methoxybenzyl signals (δ 3.8 ppm) .
- IR : Confirm the carboxamide C=O stretch (~1650 cm⁻¹) and N-H bend (~1550 cm⁻¹) .
- Mass Spectrometry : ESI-MS (positive mode) verifies the molecular ion ([M+H]⁺) and fragmentation patterns .
Advanced Question: How does the pyrazole substituent’s steric bulk influence binding to hydrophobic enzyme pockets?
Methodological Answer:
The 3,5-dimethyl groups on the pyrazole ring enhance hydrophobic interactions with residues like Phe92 in kinase targets. Competitive binding assays (e.g., fluorescence polarization) using truncated analogs (e.g., des-methyl variants) quantify steric contributions . Molecular dynamics simulations (50 ns trajectories) reveal occupancy rates in hydrophobic pockets, correlating with IC₅₀ values from enzymatic inhibition studies .
Basic Question: What HPLC conditions are recommended for purity analysis?
Methodological Answer:
Use a reversed-phase C18 column (5 µm, 250 × 4.6 mm) with a gradient of acetonitrile/water (0.1% trifluoroacetic acid) from 30% to 90% over 20 minutes. UV detection at 254 nm, flow rate 1.0 mL/min . Retention times (~12–15 minutes) should match standards, with ≥95% peak area purity .
Advanced Question: How can regioisomer formation during synthesis be minimized or characterized?
Methodological Answer:
Regioisomer control involves:
- Temperature Modulation : Conduct coupling reactions at 0–5°C to favor kinetic over thermodynamic products .
- LC-MS Characterization : Identify isomers via high-resolution MS and retention time shifts. For example, regioisomers may differ by 0.1–0.3 minutes in HPLC .
- Crystallography : Single-crystal X-ray diffraction (Cu-Kα radiation) resolves regiochemical ambiguity .
Basic Question: What solvents stabilize this compound during storage?
Methodological Answer:
Store in anhydrous DMSO or ethanol at –20°C to prevent hydrolysis of the carboxamide group. Avoid aqueous buffers (pH > 8) to minimize degradation .
Advanced Question: Can this compound act as a fluorescent probe for cellular imaging?
Methodological Answer:
Evaluate fluorescence properties via:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
